3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is an organic compound with a complex structure that includes a benzothiophene core, a carboxamide group, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized through cyclization reactions involving thiophene derivatives. The chlorination of the phenyl ring is usually achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
The carboxamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the benzothiophene carboxylic acid and the 3,4-dimethylphenylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiophenes with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the benzothiophene core and the chlorinated phenyl ring.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological targets, while the benzothiophene core may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3,4-dimethylphenyl)benzamide
- N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core, chlorinated phenyl ring, and carboxamide group. This combination imparts specific chemical and physical properties that may not be present in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H14ClNOS |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-chloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNOS/c1-10-7-8-12(9-11(10)2)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,1-2H3,(H,19,20) |
InChI Key |
SIVMGFPBZCEAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Origin of Product |
United States |
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